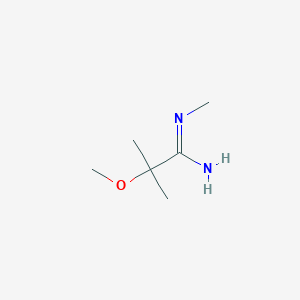
2-methoxy-N,2-dimethylpropanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N,2-dimethylpropanimidamide is a chemical compound with the molecular formula C6H14N2O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxy group and a dimethylpropanimidamide moiety.
Vorbereitungsmethoden
The synthesis of 2-methoxy-N,2-dimethylpropanimidamide can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxypropanenitrile with dimethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure optimal yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability.
Analyse Chemischer Reaktionen
2-methoxy-N,2-dimethylpropanimidamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N,2-dimethylpropanimidamide has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules. In biology, it is studied for its potential effects on cellular processes and its interactions with biomolecules. In medicine, this compound is investigated for its potential therapeutic properties, including its role as an anesthetic agent. Industrial applications include its use in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-methoxy-N,2-dimethylpropanimidamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Further research is needed to fully elucidate the detailed mechanisms underlying its effects.
Vergleich Mit ähnlichen Verbindungen
2-methoxy-N,2-dimethylpropanimidamide can be compared with other similar compounds, such as 2-methoxypropanamide and N,N-dimethylpropanimidamide While these compounds share some structural similarities, this compound is unique due to the presence of both a methoxy group and a dimethylpropanimidamide moiety
Eigenschaften
Molekularformel |
C6H14N2O |
|---|---|
Molekulargewicht |
130.19 g/mol |
IUPAC-Name |
2-methoxy-N',2-dimethylpropanimidamide |
InChI |
InChI=1S/C6H14N2O/c1-6(2,9-4)5(7)8-3/h1-4H3,(H2,7,8) |
InChI-Schlüssel |
FSVGCMWZKYXTCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=NC)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.4]octane](/img/structure/B13184514.png)
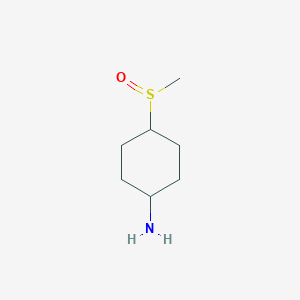
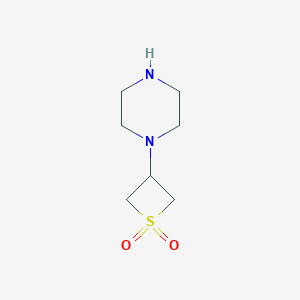
![Methyl({[1-(propan-2-yl)-1H-imidazol-4-yl]methyl})amine](/img/structure/B13184545.png)
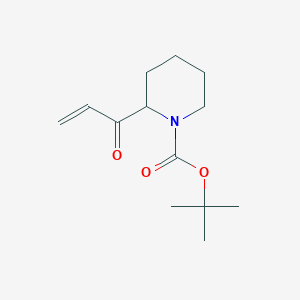
![N-[6-(Aminomethyl)pyridin-2-YL]-2-methylpropanamide](/img/structure/B13184550.png)
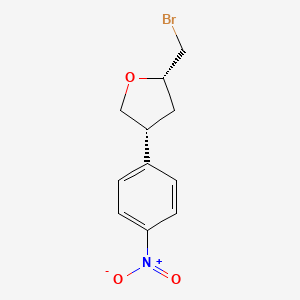
![2-Phenyl-benzo[d]isothiazole-3-thione](/img/structure/B13184561.png)
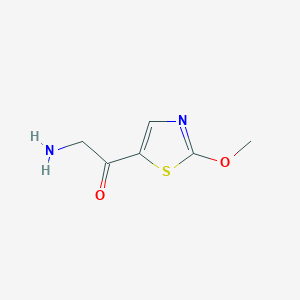
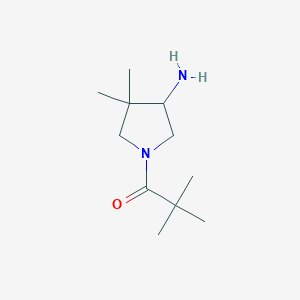
![3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13184585.png)
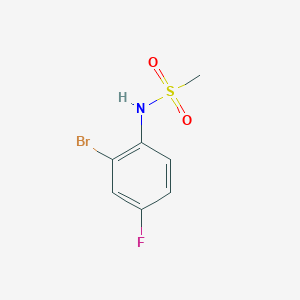
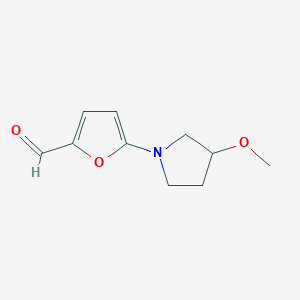
![2-{4,4-Difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13184594.png)
